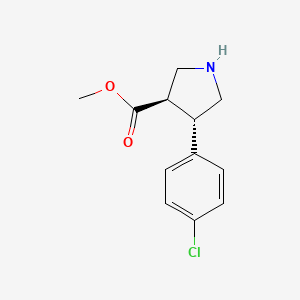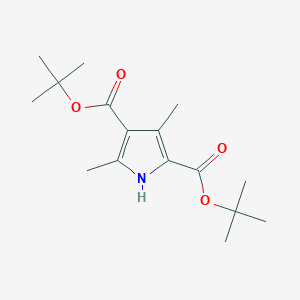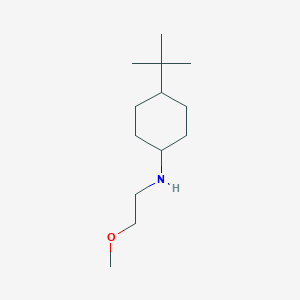
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine
Overview
Description
4-tert-Butyl-N-(2-methoxyethyl)cyclohexan-1-amine, or 4-t-BuNEC, is a novel cyclic amine compound with potential applications in chemical synthesis and research. It is a versatile building block for synthesizing a variety of organic compounds, and its chemical structure allows it to interact with other molecules in multiple ways.
Scientific Research Applications
Metabolism and Toxicity Studies
- A study explored the biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats. The research suggested that the transformation of BHT to BHT-QM proceeds mainly through BHT-alcohol, with significant biliary excretion of the metabolite (Tajima, Yamamoto, & Mizutani, 1981).
Pharmacological Effects and Applications
- Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists, structurally related to the compound of interest, were synthesized and evaluated for gastroprokinetic activities. This class of compounds has shown promising results in enhancing gastric motility and emptying (Suzuki et al., 1998).
Chemical and Industrial Applications
- Research into the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols has identified structural requirements for toxic potency. This study aids in understanding the effects of structural modifications on toxicity and can inform the safe design and use of industrial chemicals (Mizutani, Ishida, Yamamoto, & Tajima, 1982).
Potential Therapeutic Applications
- A compound with structural similarities was evaluated for its potential as a trace amine receptor modulator, hypothesized to be useful for treatment-resistant depression. The study examined the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like effect (Dhir & Kulkarni, 2011).
Safety And Hazards
While specific safety and hazard information for “4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine” is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
properties
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFPHWVKPXBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




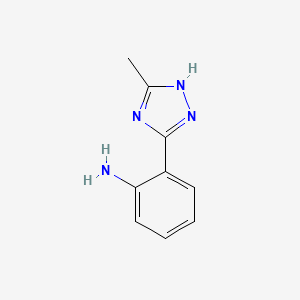

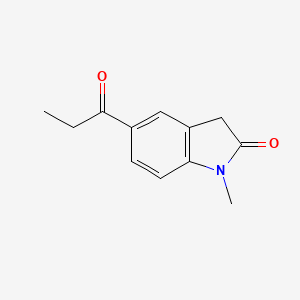

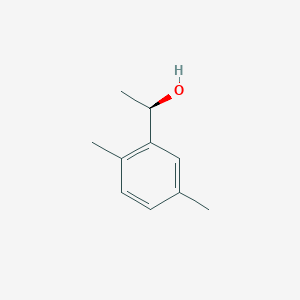
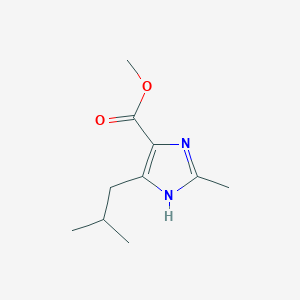
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
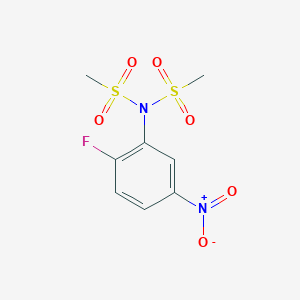

![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
